molecular formula C21H23N3O3 B2534180 1,3,8,8-tetramethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 810628-93-4

1,3,8,8-tetramethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B2534180
CAS No.: 810628-93-4
M. Wt: 365.433
InChI Key: CJYXHVNGZINRTN-UHFFFAOYSA-N
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Description

1,3,8,8-Tetramethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a polycyclic heterocyclic compound characterized by a pyrimido[4,5-b]quinoline core. Key structural features include:

  • Substituents: A phenyl group at position 5, four methyl groups (positions 1, 3, 8, and 8), and three ketone oxygen atoms at positions 2, 4, and 4.
  • Synthesis: Typically synthesized via multicomponent reactions (MCRs), such as the condensation of aldehydes, amines, dimedone, and barbituric acid derivatives, often catalyzed by tungstophosphoric acid (H₃PW₁₂O₄₀) or modified magnetic graphene oxide .
  • Physical Properties: High thermal stability (melting point: 340°C) and a molecular weight of 410.45 g/mol. Spectroscopic data (IR, NMR) confirm the presence of carbonyl groups (1705–1661 cm⁻¹ in IR) and methyl resonances (δ 0.85–3.41 ppm in ¹H NMR) .

Properties

IUPAC Name

1,3,8,8-tetramethyl-5-phenyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-21(2)10-13-16(14(25)11-21)15(12-8-6-5-7-9-12)17-18(22-13)23(3)20(27)24(4)19(17)26/h5-9,15,22H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYXHVNGZINRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=CC=C4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of this compound typically involves multistep organic reactions starting from simpler aromatic and heterocyclic precursors. Key steps may include cyclization reactions to form the fused ring system and subsequent functional group modifications to introduce methyl and phenyl groups at specific positions. Reaction conditions often require anhydrous environments and inert atmospheres to prevent side reactions.

Industrial production methods: While laboratory synthesis focuses on precision and yields, industrial methods aim for scalability and cost-effectiveness. This might involve streamlined processes, utilizing continuous flow reactors and employing catalytic systems to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of reactions it undergoes: 1,3,8,8-Tetramethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is prone to undergo a variety of chemical reactions, including:

  • Oxidation: Due to the presence of multiple reactive sites, it can undergo oxidation, potentially altering its electronic properties.

  • Reduction: Specific reagents can reduce the trione group to corresponding alcohols, affecting the overall molecular conformation.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common reagents and conditions used in these reactions: Typical reagents include strong oxidizing agents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major products formed from these reactions: The products vary based on the reaction type, with oxidized derivatives, reduced forms, and substituted analogs being common

Scientific Research Applications

Chemistry: The compound's unique structure makes it an intriguing subject for studies on heterocyclic chemistry and reaction mechanisms.

Medicine: In medicinal chemistry, it might serve as a scaffold for designing new drugs, given its potential bioactivity.

Industry: Industrial applications could span from advanced materials to specialty chemicals, depending on its chemical reactivity and stability.

Mechanism of Action

The mechanism by which the compound exerts its effects: The biological and chemical effects of this compound are largely dictated by its ability to interact with various molecular targets through processes such as hydrogen bonding, pi-stacking, and coordination with metal ions.

Molecular targets and pathways involved: Potential molecular targets include enzymes, receptors, and nucleic acids, with pathways influenced by the compound's ability to modulate biological activities and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis methods, and properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Synthesis Method Key Findings References
Target Compound 5-Ph, 1,3,8,8-Me 410.45 340 4-component MCR, H₃PW₁₂O₄₀ catalyst High yield (85–95%), anticancer potential
5-[2-(Difluoromethoxy)phenyl]-1,3-dimethyl analog (C₂₀H₁₉F₂N₃O₄) 5-(2-OCHF₂Ph), 1,3-Me 403.39 N/A Unspecified MCR Enhanced lipophilicity due to fluorine
8,8-Dimethyl-5-(4-methylphenyl) analog (C₂₀H₂₁N₃O₃S) 5-(4-MePh), 8,8-Me 383.46 >300 Solvent-based crystallization DMF solvate structure confirmed
5-(4-(Methylthio)phenyl)-8,8-dimethyl analog (C₂₀H₂₁N₃O₃S) 5-(4-SMePh), 8,8-Me 383.46 >300 Catalyst-free MCR Improved solubility in DMSO
5-(4-Chlorophenyl)-1,3,8,8-tetramethyl analog 5-(4-ClPh), 1,3,8,8-Me N/A N/A Magnetic graphene oxide catalyst Eco-friendly synthesis (92% yield)

Structural and Functional Differences

Substituent Effects on Reactivity: The phenyl group at position 5 in the target compound enhances π-π stacking interactions, critical for binding to biological targets like DNA topoisomerases . Methylthio (SMe) groups (e.g., in C₂₀H₂₁N₃O₃S) introduce sulfur-based hydrogen bonding, altering solubility and redox properties .

Synthetic Efficiency :

  • The target compound’s synthesis using H₃PW₁₂O₄₀ achieves 85–95% yield, outperforming solvent-based methods (e.g., 69% yield for 8,8-dimethyl-5-(4-methylphenyl) analog) .
  • Green chemistry approaches (e.g., magnetic graphene oxide catalysts) reduce waste and improve yields (92%) for chlorophenyl derivatives .

Thermal and Spectral Properties :

  • Higher melting points (>300°C) are observed in analogs with rigid substituents (e.g., methylthio or methylphenyl groups), correlating with crystallinity .
  • IR spectra consistently show strong carbonyl stretches (1661–1708 cm⁻¹), while NMR data differentiate methyl and aryl proton environments .

Bioactivity Correlations

  • Anticancer Activity: Pyrimido[4,5-b]quinolines exhibit anticancer properties via topoisomerase inhibition. The target compound’s phenyl and methyl groups enhance hydrophobic interactions with enzyme pockets, while fluorine or sulfur substitutions in analogs may modulate selectivity .
  • Bioactivity Clustering : Compounds with similar substituents (e.g., 4-methylphenyl vs. 4-chlorophenyl) cluster in hierarchical bioactivity profiles, suggesting shared mechanisms of action .

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